Arzoxifene hydrochloride Arzoxifene hydrochloride Arzoxifene Hydrochloride is the hydrochloride salt of arzoxifene, a synthetic aromatic derivative with anti-estrogenic properties. Arzoxifene binds to estrogen receptors as a mixed estrogen agonist/antagonist. In comparison to other selective estrogen receptor modulators (SERMs), arzoxifene exhibits greater bioavailability and higher anti-estrogenic potency in the breast than raloxifene; it exhibits reduced estrogenicity in the uterus compared with either tamoxifen or raloxifene. This agent may have beneficial effects on bone and the cardiovascular system.
Brand Name: Vulcanchem
CAS No.: 182133-27-3
VCID: VC20928880
InChI: InChI=1S/C28H29NO4S.ClH/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29;/h5-14,19,30H,2-4,15-18H2,1H3;1H
SMILES: COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5.Cl
Molecular Formula: C28H30ClNO4S
Molecular Weight: 512.1 g/mol

Arzoxifene hydrochloride

CAS No.: 182133-27-3

Cat. No.: VC20928880

Molecular Formula: C28H30ClNO4S

Molecular Weight: 512.1 g/mol

* For research use only. Not for human or veterinary use.

Arzoxifene hydrochloride - 182133-27-3

Specification

CAS No. 182133-27-3
Molecular Formula C28H30ClNO4S
Molecular Weight 512.1 g/mol
IUPAC Name 2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol;hydrochloride
Standard InChI InChI=1S/C28H29NO4S.ClH/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29;/h5-14,19,30H,2-4,15-18H2,1H3;1H
Standard InChI Key NHSNLUIMAQQXGR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5.Cl
Canonical SMILES COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5.Cl

Introduction

Chemical Structure and Properties

Arzoxifene hydrochloride (182133-27-3) is the hydrochloride salt of arzoxifene, a synthetic aromatic derivative with anti-estrogenic properties. Chemically, it is identified as 2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol hydrochloride with a molecular formula of C₂₈H₂₉NO₄S·HCl and a molecular weight of 512.06 g/mol . The compound is structurally related to raloxifene but contains an oxygen modification at raloxifene's carbonyl site, which increases estrogen receptor binding affinity and enhances antiestrogenic properties while improving oral bioavailability .
Key physicochemical properties include:

PropertyValue
Molecular FormulaC₂₈H₂₉NO₄S·HCl
Molecular Weight512.06 g/mol
Physical StateSolid
StereochemistryAchiral
Optical ActivityNone
Defined Stereocenters0/0
E/Z Centers0
Charge0

Mechanism of Action

Arzoxifene functions as a selective estrogen receptor modulator with tissue-selective activity. Similar to other SERMs, it binds to estrogen receptors as a mixed agonist/antagonist, exhibiting different effects depending on the target tissue . The compound demonstrates potent antiestrogenic activity in breast and uterine tissues, while acting as an estrogen receptor agonist in bone tissue .
At the molecular level, arzoxifene:

  • Decreases follicle-stimulating hormone and luteinizing hormone levels

  • Increases sex hormone-binding globulin levels

  • Reduces serum cholesterol levels

  • Decreases serum and urine osteocalcin levels in vivo
    This selective modulation of estrogen receptor activity gives arzoxifene potential applications in multiple therapeutic areas, particularly in conditions where tissue-specific estrogen modulation is beneficial, such as breast cancer and osteoporosis .

Preclinical Studies

In Vitro Studies

Laboratory investigations revealed arzoxifene's promising anticancer properties. The compound demonstrated strong inhibition of estrogen receptor-positive MCF-7 breast cancer cell lines, including those exhibiting tamoxifen resistance . Studies showed that arzoxifene inhibited estrogen-stimulated MCF-7 cell proliferation to a degree superior to tamoxifen and equivalent to raloxifene . Notably, arzoxifene also displayed inhibition of basal proliferation of these cell lines in the absence of estrogen, whereas tamoxifen actually stimulated basal proliferation - highlighting a potential advantage over this earlier SERM .

Clinical Development

Phase I Trials

Phase I clinical trials evaluated arzoxifene's safety, tolerability, and preliminary efficacy in women with metastatic breast cancer. Based on animal studies showing biological activity at a human equivalent dose of 10 mg/day, and parallel studies in healthy volunteers, four dose regimens (10 mg/day, 20 mg/day, 50 mg/day, and 100 mg/day) were evaluated .
Results from these initial trials showed:

  • Linear plasma concentration with dose

  • No dose-limiting toxicities

  • Hot flushes as the most common side effect (56% of participants)

  • Less frequent side effects including rash (9%), vaginal bleeding (6%), pruritis (6%), and constipation, headache, and stomatitis (3% each)

  • No effect on the endometrium based on transvaginal ultrasound after 12 weeks

  • No development of ovarian cysts
    The phase I trial demonstrated arzoxifene to be safe and well-tolerated, with possible benefit in patients with heavily pretreated metastatic breast cancer.

Phase III Clinical Trials

The NEXT (Novel Arzoxifene Evaluation in Postmenopausal Women with Osteoporosis) study compared arzoxifene to raloxifene in 320 postmenopausal women with osteoporosis. This trial evaluated effects on bone mineral density (BMD) and markers of bone turnover .
Results demonstrated arzoxifene's superiority to raloxifene in several key measures:

ParameterArzoxifeneRaloxifeneSignificance
Lumbar spine BMD increase2.8%1.7%p<0.05
Femoral neck BMD increase1.5%0.5%p<0.05
Total hip BMD increase1.5%0.8%p<0.05
CTX (bone resorption marker) suppression-40.6%-29.8%p<0.05
PINP (bone formation marker) suppression-41.5%-30.8%p<0.05
For lumbar spine and femoral neck BMD, the effect was statistically significant as early as six months. Arzoxifene also suppressed bone turnover markers to a greater extent than raloxifene as early as three months .
Regarding adverse effects, new or worsening hot flushes were reported less frequently with arzoxifene versus raloxifene (7.0% versus 16.7%, p=0.009), while more women reported bronchitis and nasopharyngitis in the arzoxifene group .

Therapeutic Applications

Breast Cancer Management

Initial development of arzoxifene focused on its potential as a treatment for estrogen receptor-positive breast cancer. The compound showed promise in both preclinical and early clinical studies, with response rates varying by dosage:

Efficacy MeasureArzoxifene 20 mg/dayArzoxifene 50 mg/dayTamoxifen Comparison
Objective Response Rate (ORR)19.2-40.5%7.4-36.4%Higher than arzoxifene
Clinical Benefit Rate (CBR)28.8-64.3%20.4-61.4%Higher than arzoxifene
Progression-free survival4 monthsNot reported7.5 months
These clinical results showed that while arzoxifene had activity against breast cancer, it was generally less effective than tamoxifen in terms of response rates and progression-free survival . This finding influenced the eventual shift in focus toward arzoxifene's potential in osteoporosis treatment and breast cancer prevention rather than treatment.

Osteoporosis Treatment

Arzoxifene showed more promising results in osteoporosis management. The Phase III NEXT trial demonstrated arzoxifene's superiority to raloxifene in increasing bone mineral density and suppressing biochemical markers of bone turnover .
In postmenopausal women, arzoxifene demonstrated significant increases in bone mineral density at the spine and hip, with no adverse effects on the uterus and endometrium . This favorable bone profile, combined with its antiestrogenic effects in breast tissue, made it an attractive candidate for osteoporosis treatment, particularly in postmenopausal women who might also benefit from breast cancer risk reduction.

Adverse EffectApproximate Frequency
Hot flushes56%
Rash9%
Vaginal bleeding6%
Pruritis6%
Constipation, headache, stomatitis3% each
Thromboembolic events, a known class effect with SERMs, were observed in some patients but typically in those with other risk factors . Importantly, arzoxifene did not show evidence of the uterotrophic effects seen with tamoxifen, suggesting a lower risk of endometrial complications .

Comparison with Other Selective Estrogen Receptor Modulators

Arzoxifene hydrochloride was developed as a next-generation SERM, aiming to improve upon the properties of earlier compounds in this class:

FeatureArzoxifeneTamoxifenRaloxifene
Chemical ClassBenzothiophene derivative with oxygen modificationTriphenylethylene derivativeBenzothiophene derivative
BioavailabilityEnhanced compared to raloxifeneGoodLimited
Antiestrogenic potency in breastHigher than raloxifeneEffectiveModerate
Effects on uterusMinimalSignificant (increased endometrial cancer risk)Minimal
Efficacy in breast cancer treatmentLess effective than tamoxifenStandard of careNot primarily used for treatment
Efficacy in osteoporosisSuperior to raloxifeneNot indicatedApproved indication
Hot flush incidenceLower than raloxifene in direct comparisonCommonCommon
These comparisons highlight arzoxifene's improvements in certain areas, particularly its enhanced bioavailability over raloxifene and reduced uterine stimulation compared to tamoxifen, while maintaining beneficial effects on bone and cholesterol metabolism .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator